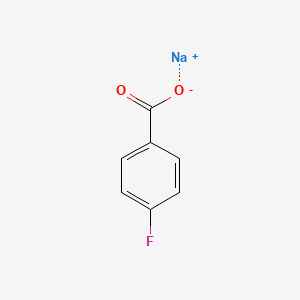

Sodium 4-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

499-90-1 |

|---|---|

Molecular Formula |

C7H5FNaO2 |

Molecular Weight |

163.10 g/mol |

IUPAC Name |

sodium;4-fluorobenzoate |

InChI |

InChI=1S/C7H5FO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10); |

InChI Key |

PYBQYOXIYOJLHX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])F.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)F.[Na] |

Other CAS No. |

499-90-1 |

Related CAS |

456-22-4 (Parent) |

Origin of Product |

United States |

Contextualization Within Halogenated Benzoate Chemistry

Halogenated benzoates are a class of organic compounds that have a halogen atom (fluorine, chlorine, bromine, or iodine) attached to the benzoic acid structure. The introduction of a halogen atom can significantly alter the physical, chemical, and biological properties of the parent molecule. ontosight.aiontosight.ai Among these, fluorinated benzoates, such as sodium 4-fluorobenzoate (B1226621), are of particular interest due to the unique characteristics of the carbon-fluorine bond. ethz.ch This bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to the molecule. windows.net

The position of the fluorine atom on the benzene (B151609) ring also plays a crucial role in the compound's reactivity and interactions. In the case of 4-fluorobenzoate, the fluorine atom is in the para position relative to the carboxylate group. This substitution influences the electron distribution within the aromatic ring, which in turn affects its coordination chemistry and biological activity. researchgate.net The study of various halogenated benzoates allows for a systematic investigation of how different halogens and their positions impact molecular properties and potential applications. dergipark.org.tr

Significance in Advanced Organic Synthesis and Material Science

Sodium 4-fluorobenzoate (B1226621) serves as a versatile building block and precursor in the synthesis of more complex organic molecules and advanced materials. alfa-chemical.com

In the realm of advanced organic synthesis , it is utilized in the creation of fluorinated heterocyclic and aromatic compounds. alfa-chemical.com The fluorine atom can be a desirable feature in pharmaceuticals and agrochemicals, often enhancing their efficacy. For instance, derivatives of 4-fluorobenzoic acid have been explored for their potential as antimicrobial and anticancer agents. ontosight.ai Furthermore, sodium 4-fluorobenzoate can act as a catalyst in certain organic reactions, such as the synthesis of β-lactams and β-lactones. alfa-chemical.com Its precursor, 4-fluorobenzoic acid, is synthesized through methods like the Balz-Schiemann reaction. wikipedia.org

In material science , this compound is instrumental in the development of novel materials with specific functionalities. ontosight.ai It is a key component in the formation of metal-organic frameworks (MOFs), which are crystalline materials with a variety of potential applications, including gas storage and catalysis. The 4-fluorobenzoate anion can act as a ligand, coordinating with metal ions to form intricate, porous structures. nih.gov For example, it has been used to create manganese-based two-dimensional polymeric structures. nih.gov The presence of the fluorine atom can influence the resulting material's properties, such as its crystal structure and second-sphere interactions. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 499-90-1 scbt.com |

| Molecular Formula | C₇H₄FNaO₂ scbt.com |

| Molecular Weight | 162.09 g/mol nih.gov |

| Boiling Point | 253.7 °C at 760 mmHg chemsrc.com |

| Flash Point | 107.2 °C chemsrc.com |

| Appearance | White crystalline powder ontosight.ai |

| Solubility | Soluble in water ontosight.ai |

Role in Biochemical and Environmental Studies

Direct Salt Formation Techniques

The synthesis of sodium 4-fluorobenzoate is primarily achieved through the direct neutralization of its corresponding carboxylic acid, 4-fluorobenzoic acid. This acid-base reaction is a fundamental and efficient method for generating the sodium salt.

Deprotonation Strategies of 4-Fluorobenzoic Acid (e.g., with Sodium Hydride)

The formation of this compound involves the deprotonation of the carboxylic acid proton of 4-fluorobenzoic acid. This can be accomplished using a variety of sodium-containing bases. A common and straightforward method involves reacting 4-fluorobenzoic acid with sodium hydroxide (B78521) (NaOH) in an aqueous solution. chegg.com In this reaction, the hydroxide ion removes the acidic proton from the carboxyl group, forming this compound and water.

Alternatively, stronger bases such as sodium hydride (NaH) can be used, typically in an anhydrous aprotic solvent. The hydride ion reacts with the acidic proton to yield the sodium salt and hydrogen gas. While highly effective, this method requires more stringent anhydrous conditions due to the high reactivity of sodium hydride with water. The choice of base often depends on the subsequent reaction conditions and the required purity of the final salt. Another method involves the use of sodium carbonate (Na2CO3) solution, which reacts with the acid to form the sodium salt, water, and carbon dioxide. globalscientificjournal.com

Derivatization to Fluoroarylic Esters and Amides

The carboxylate functionality of 4-fluorobenzoic acid is a versatile handle for creating a variety of derivatives, most notably esters and amides. These derivatives are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Esterification Reactions (e.g., Propargyl 4-Fluorobenzoate, Methyl 4-Chloro-2-fluorobenzoate Analogs)

Esterification of 4-fluorobenzoic acid is a key transformation. For instance, Propargyl 4-fluorobenzoate , a valuable precursor for click chemistry applications, can be synthesized through several routes. One approach involves the dicyclohexylcarbodiimide (B1669883) (DCC)-mediated esterification of 4-fluorobenzoic acid with propargyl alcohol, which proceeds with a reported yield of 18%. nih.gov A more efficient method involves treating 4-fluorobenzoyl chloride with propargyl alcohol in the presence of a tertiary base, achieving a much higher yield of 91%. nih.gov

The synthesis of ester analogs, such as Methyl 4-chloro-2-fluorobenzoate , highlights the broader utility of these reactions. This compound is typically prepared via the esterification of 4-chloro-2-fluorobenzoic acid with methanol, utilizing an acid catalyst like sulfuric acid (H₂SO₄). benchchem.com The progress of this type of reaction is often monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting acid. benchchem.com

| Product | Starting Material(s) | Reagents | Yield | Reference |

|---|---|---|---|---|

| Propargyl 4-fluorobenzoate | 4-Fluorobenzoic acid, Propargyl alcohol | Dicyclohexylcarbodiimide (DCC) | 18% | nih.gov |

| Propargyl 4-fluorobenzoate | 4-Fluorobenzoyl chloride, Propargyl alcohol | Tertiary base | 91% | nih.gov |

| Methyl 4-chloro-2-fluorobenzoate | 4-Chloro-2-fluorobenzoic acid, Methanol | H₂SO₄ (catalyst) | Not specified | benchchem.com |

Formation of Amide and Hydrazide Hydrazone Derivatives

Amide derivatives of 4-fluorobenzoic acid are readily synthesized. A general procedure involves the reaction of an activated form of the acid (like the acid chloride) or the ester with an amine. For example, various N-substituted amides can be prepared by reacting 4-fluorobenzoate with different anilines in a basic solution, such as 10% sodium carbonate. globalscientificjournal.com

Further derivatization can lead to the formation of hydrazides and subsequently hydrazide hydrazones. The process begins with the conversion of a 4-fluorobenzoic acid ester to 4-fluorobenzohydrazide by reacting it with hydrazine (B178648). researchgate.net These hydrazides are stable intermediates that can be condensed with a variety of aldehydes or ketones to form hydrazide hydrazone derivatives . researchgate.netmdpi.com This condensation reaction is typically carried out by refluxing the hydrazide and the aldehyde in a solvent like ethanol (B145695), often with a catalytic amount of acid. mdpi.com These hydrazone derivatives are investigated for their potential biological activities. nih.govnih.gov

Radiochemical Synthesis Protocols for Fluorine-18 (B77423) Labeled Analogs

The fluorine atom on the benzoate (B1203000) ring allows for isotopic labeling, particularly with the positron-emitting radionuclide fluorine-18 (¹⁸F), which is crucial for Positron Emission Tomography (PET) imaging.

Synthesis of N-Succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

N-Succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is one of the most important prosthetic groups used for labeling proteins and peptides with ¹⁸F. nih.gov Its synthesis has been the subject of extensive research to improve efficiency and reduce synthesis time.

The traditional synthesis is a three-step procedure. nih.gov It begins with the nucleophilic substitution of a precursor, such as 4-formyl-N,N,N-trimethylanilinium triflate, with [¹⁸F]fluoride to produce 4-[¹⁸F]fluorobenzaldehyde. This is followed by oxidation to 4-[¹⁸F]fluorobenzoic acid, which is then activated and reacted with an N-succinimidyl leaving group to yield [¹⁸F]SFB. nih.gov This method typically provides decay-corrected radiochemical yields of 30-35% within a total synthesis time of about 80 minutes. nih.gov

More recent advancements have focused on simplifying this process. One-pot, three-step methods have been developed using precursors like ethyl 4-(trimethylammonium triflate)benzoate. lookchem.comhoustonmethodist.org This procedure involves the initial [¹⁸F]fluorination to give ethyl 4-[¹⁸F]fluorobenzoate, followed by saponification to the [¹⁸F]fluorobenzoate salt, and finally conversion to [¹⁸F]SFB. lookchem.comhoustonmethodist.org This streamlined approach can achieve decay-corrected radiochemical yields as high as 44% in under 60 minutes. lookchem.comhoustonmethodist.org

Furthermore, single-step methods have been explored using diaryliodonium salt precursors. mdpi.comsnmjournals.org These salts allow for direct [¹⁸F]fluorination to produce [¹⁸F]SFB, significantly shortening the synthesis time. An optimized one-step synthesis with solid-phase extraction (SPE) purification can yield the final product in about 35 minutes with a non-decay-corrected radiochemical yield of 30 ± 3%. mdpi.com

| Method | Precursor | Key Steps | Synthesis Time | Radiochemical Yield (Decay-Corrected) | Reference |

|---|---|---|---|---|---|

| Traditional Three-Step | 4-Formyl-N,N,N-trimethylanilinium triflate | Fluorination -> Oxidation -> Succinimidyl Esterification | ~80 min | 30-35% | nih.gov |

| One-Pot, Three-Step | Ethyl 4-(trimethylammonium triflate)benzoate | Fluorination -> Saponification -> Succinimidyl Esterification | < 60 min | Up to 44% | lookchem.comhoustonmethodist.org |

| One-Step | Diaryliodonium salt | Direct [¹⁸F]fluorination | ~35 min | 30 ± 3% (non-decay-corrected) | mdpi.com |

One-Step No-Carrier-Added Synthesis of Cholesteryl 4-[¹⁸F]-Fluorobenzoate ([¹⁸F]-CFB)

A novel, one-step method for the synthesis of no-carrier-added cholesteryl 4-[¹⁸F]-fluorobenzoate ([¹⁸F]-CFB) has been developed. nih.govualberta.ca This method utilizes cholesteryl 4-N,N,N-trimethylanilinium trifluoromethanesulfonate (B1224126) as the precursor and performs the reaction with Kryptofix 2.2.2/[¹⁸F]fluoride and carbonate as the counter-ion in dimethyl sulfoxide (B87167) (DMSO) at 110°C. nih.govualberta.ca This approach offers a significant advantage by providing the desired compound in a high radiochemical yield of 75-85% (end of synthesis) with a specific activity of approximately 74 KBq/μmole in about 20 minutes. nih.gov The purification is simplified through the use of commercially available C18 and Si Sep-Paks, making it a readily accessible method. nih.govualberta.ca

Preparation of N-(4-[¹⁸F]Fluorobenzoyl)-Interleukin-2 ([¹⁸F]FB-IL-2)

N-(4-[¹⁸F]Fluorobenzoyl)-interleukin-2 ([¹⁸F]FB-IL-2) is a valuable radiopharmaceutical for imaging activated T lymphocytes. snmjournals.orgnih.gov Its synthesis involves the conjugation of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) with interleukin-2 (B1167480) (IL-2). snmjournals.orgnih.gov The production of [¹⁸F]SFB itself is typically a three-step process. snmjournals.org The subsequent conjugation reaction with IL-2 is performed in a borate (B1201080) buffer (pH 8.5) and ethanol mixture, with optimal conditions found to be at 50°C for 10 minutes. snmjournals.orgsnmjournals.org

An optimized, semi-automated approach for the synthesis of [¹⁸F]FB-IL-2 has been reported to yield a non-decay-corrected radiochemical yield of 3.8 ± 0.7% from the initial [¹⁸F]fluoride, a significant improvement over previous methods. nih.gov The radiochemical yield of [¹⁸F]FB-IL-2, based on the starting [¹⁸F]SFB, is typically in the range of 25-35% after purification by high-performance liquid chromatography (HPLC). snmjournals.orgnih.gov

Catalytic Reactions Utilizing 4-Fluorobenzoate or its Derivatives

Beyond radiosynthesis, 4-fluorobenzoic acid and its derivatives are utilized in various catalytic reactions, demonstrating their utility in broader organic synthesis.

Aromatic Bromination of 4-Fluorobenzoic Acid

The regioselective bromination of aromatic compounds is a fundamental transformation in organic chemistry. A method for the aromatic bromination of substrates, including those similar in reactivity to 4-fluorobenzoic acid, utilizes N-bromosuccinimide (NBS) in the presence of catalytic mandelic acid under aqueous conditions at room temperature. nsf.gov This approach leverages halogen bonding interactions to enhance the reactivity of NBS, allowing for the efficient and regioselective bromination of arenes. nsf.gov While specific data on the direct bromination of 4-fluorobenzoic acid using this exact method is not provided in the searched articles, the principles suggest its applicability to such electron-deficient aromatic systems.

Coordination Compound Synthesis (e.g., Cadmium(II) Complexes)

The synthesis of coordination compounds involving this compound often utilizes the carboxylate as a versatile ligand that can adopt various coordination modes, such as monodentate, bidentate chelating, or bridging. These syntheses are frequently carried out in the presence of auxiliary ligands, typically nitrogen-donating molecules, which co-coordinate to the metal center and influence the final structure of the complex. The resulting coordination polymers or discrete molecular complexes exhibit a wide range of structural diversity and potential applications in areas like materials science and catalysis.

A representative method for the synthesis of a cadmium(II) coordination polymer incorporating the 4-fluorobenzoate ligand involves the reaction of a cadmium(II) salt, 4-fluorobenzoic acid (the protonated form of this compound), and a nitrogen-containing linker molecule. The use of mixed-ligand systems is a common strategy to construct multidimensional coordination networks. For instance, the solvothermal reaction of a cadmium(II) salt with 4-fluorobenzoic acid and a bipyridine ligand can yield crystalline coordination polymers. While specific research on cadmium(II) complexes with solely 4-fluorobenzoate is limited, the synthesis of related structures with other fluorinated benzoates provides a strong model for these reactions. For example, cadmium(II) fluorous coordination compounds have been synthesized using pentafluorobenzoate and different bipyridine ligands, resulting in one-dimensional chain structures. nih.gov

Detailed Research Findings

In a typical synthesis, cadmium(II) acetate (B1210297) is reacted with 4-fluorobenzoic acid and an N-donor ligand like 4,4'-bipyridine (B149096) in a suitable solvent system, often under hydrothermal or solvothermal conditions. The resulting product's structure is highly dependent on the reaction conditions, such as temperature, solvent, and the molar ratio of the reactants. The 4-fluorobenzoate anion can coordinate to the cadmium(II) ion in several ways, and the bipyridine ligand can act as a bridge between metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

The coordination environment around the cadmium(II) ion in such complexes is often a distorted octahedron, with oxygen atoms from the carboxylate groups of the 4-fluorobenzoate ligands and nitrogen atoms from the bipyridine ligands completing the coordination sphere. The crystal structure of these coordination polymers is typically determined by single-crystal X-ray diffraction. Spectroscopic techniques such as FT-IR are used to confirm the coordination of the ligands to the metal center. The thermal stability of the resulting complexes can be investigated using thermogravimetric analysis (TGA).

Below are tables detailing a representative synthesis and characterization data for a hypothetical cadmium(II)-4-fluorobenzoate coordination polymer with 4,4'-bipyridine as an auxiliary ligand, based on established synthetic methodologies for similar compounds.

Table 1: Representative Synthesis of a Cadmium(II)-4-Fluorobenzoate Coordination Polymer

| Parameter | Value |

| Reactants | Cadmium(II) acetate dihydrate, 4-Fluorobenzoic acid, 4,4'-Bipyridine |

| Solvent | N,N-Dimethylformamide (DMF) / Water |

| Reaction Type | Solvothermal |

| Temperature | 120 °C |

| Reaction Time | 72 hours |

| Product | Colorless crystals of [Cd(4-FB)₂(bpy)]ₙ (hypothetical) |

| Isolation | The reaction mixture is cooled to room temperature, and the resulting crystals are collected by filtration, washed with DMF and water, and dried in air. |

Table 2: Characterization Data for a Representative Cadmium(II)-4-Fluorobenzoate Complex

| Analysis/Technique | Data |

| Elemental Analysis (%) | Calculated for C₂₄H₁₆CdF₂N₂O₄: C, 51.22; H, 2.87; N, 4.98. Found: C, 51.15; H, 2.91; N, 5.03 (hypothetical). |

| FT-IR (cm⁻¹) | ~1600 (asymmetric COO⁻ stretch), ~1400 (symmetric COO⁻ stretch), indicating coordination of the carboxylate group. Bands corresponding to the C-F stretch and the vibrations of the bipyridine ring would also be present. |

| Single-Crystal X-ray | Would likely reveal a polymeric structure with bridging 4-fluorobenzoate and 4,4'-bipyridine ligands, and a distorted octahedral coordination geometry around the Cd(II) center. |

| Thermogravimetric Analysis | Would show the decomposition temperature of the complex, indicating its thermal stability. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in both solution and the solid state. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Signal Assignment

While one-dimensional (1D) NMR spectra provide fundamental information, complex spin systems and spectral overlap can often complicate unambiguous signal assignment. Two-dimensional (2D) NMR experiments overcome these challenges by spreading spectral information across two frequency axes, revealing correlations between nuclei. For derivatives of 4-fluorobenzoate, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed for complete and accurate assignment of proton and carbon signals. mdpi.comrsc.orgqucosa.de

COSY (¹H-¹H Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. In the 4-fluorobenzoate moiety, a COSY spectrum would show cross-peaks between the aromatic protons ortho and meta to the carboxylate group (H-2/H-6 and H-3/H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific heteronucleus, most commonly ¹³C. rsc.org An HSQC spectrum of this compound reveals which proton signal corresponds to which carbon signal for all C-H bonds in the molecule. Edited HSQC sequences can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range couplings between protons and carbons, typically over two to four bonds. rsc.org It is particularly crucial for identifying quaternary carbons (like C-1 and C-4 in the benzoate ring) which have no attached protons and are therefore silent in an HSQC spectrum. For instance, the proton at position 2 (H-2) would show an HMBC correlation to the carboxylate carbon (C-7), the quaternary carbon C-4, and the tertiary carbon C-6.

The application of this suite of 2D experiments has been demonstrated in the structural elucidation of various complex molecules incorporating the 4-fluorobenzoate unit, such as platinum complexes and natural product derivatives, ensuring confident assignment of all NMR signals. mdpi.com

Solid-State NMR for Material Characterization

Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. For this compound, SS-NMR can provide unique insights into its crystalline packing, polymorphism, and the local environment of specific nuclei, which are averaged out in solution-state NMR.

The presence of both sodium (²³Na) and fluorine (¹⁹F) makes this compound an excellent candidate for multinuclear SS-NMR studies.

¹⁹F SS-NMR: The ¹⁹F nucleus is highly sensitive for NMR, making it an excellent probe for structural analysis. ¹⁹F SS-NMR spectra can distinguish between different crystalline forms (polymorphs) of this compound, as subtle changes in the crystal lattice will alter the chemical environment of the fluorine atom, leading to different chemical shifts.

²³Na SS-NMR: As a quadrupolar nucleus (spin > 1/2), the ²³Na NMR signal is highly sensitive to the symmetry of its electronic environment. ²³Na SS-NMR can therefore provide detailed information about the coordination environment of the sodium cation within the crystal lattice, including its proximity to the carboxylate oxygen atoms and water molecules in a hydrated form.

These techniques are critical in pharmaceutical development and materials science for understanding the solid-state properties that can influence the stability and behavior of a compound.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Multinuclear 1D NMR provides the foundational data for structural analysis. For this compound, the key nuclei are ¹H, ¹³C, and ¹⁹F. Note that ³¹P NMR is not applicable as phosphorus is not present in the molecule.

¹H NMR: The proton spectrum shows signals in the aromatic region. Due to the molecule's symmetry, two distinct signals are expected: one for the protons ortho to the carboxylate group (H-2 and H-6) and one for the protons meta to the carboxylate group (H-3 and H-5), which are also ortho to the fluorine atom. These appear as multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR: The carbon spectrum provides information on all unique carbon environments. The spectrum will show signals for the carboxylate carbon, the two quaternary carbons (C-1 and C-4), and the two pairs of equivalent aromatic methine carbons (C-2/C-6 and C-3/C-5). The signals for the fluorine-bearing carbon (C-4) and its neighbors (C-3/C-5) will appear as doublets due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum typically shows a single signal for the fluorine atom on the aromatic ring, providing a direct confirmation of its presence. Its chemical shift is highly sensitive to the electronic environment. Studies on p-fluorobenzoate have reported this shift at approximately 11.9 ppm.

The chemical shifts and coupling constants are diagnostic for the 4-substituted pattern. The table below presents typical NMR data for the 4-fluorobenzoate moiety, derived from detailed analysis of related structures. mdpi.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings (Hz) |

|---|---|---|---|

| 1 | - | ~127.0 | - |

| 2, 6 | ~8.19 (dd) | ~127.7 | ³J(H,H) ≈ 8.8, ⁴J(H,F) ≈ 6.5 |

| 3, 5 | ~7.15 (t) | ~121.3 | ³J(H,H) ≈ 8.8, ³J(H,F) ≈ 8.8, ²J(C,F) ≈ 19.6 |

| 4 | - | ~155.8 | ¹J(C,F) ≈ 247.1 |

| 7 (C=O) | - | ~164.3 | ⁴J(C,F) ≈ 3.6 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Theoretical Exact Mass:

4-fluorobenzoate anion (C₇H₄FO₂⁻): 139.0195

this compound (C₇H₄FNaO₂): 162.0066 (as the neutral formula)

Sodium adduct of the anion ([M+2Na]⁺, C₇H₄FO₂Na₂⁺): 184.9989

Experimental HRMS analysis of molecules containing the 4-fluorobenzoate moiety consistently confirms these values. For example, a bioconjugate containing 4-fluorobenzoate was identified by its sodium adduct [M+Na]⁺ with a measured m/z of 602.4125, closely matching the calculated value of 602.4097. This level of accuracy is crucial for confirming the identity of novel compounds and metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioconjugates

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is the method of choice for analyzing complex mixtures and identifying compounds in biological matrices.

The study of bioconjugates—where a small molecule like 4-fluorobenzoate is attached to a larger biomolecule such as a protein or natural product—heavily relies on LC-MS. The LC system first separates the bioconjugate from unreacted starting materials and other byproducts. The separated components then enter the mass spectrometer for detection and identification.

A notable example is the characterization of a natural product derivative, 20(S)-hydroxydammar-24-ene-3-oximyl-[4-fluorobenzoate]. Researchers used LC-HR-ESI-MS to purify and identify this bioconjugate. The technique allowed them to confirm its molecular formula (C₃₇H₅₄NO₃F) by observing the sodiated molecule [M+Na]⁺, demonstrating the power of LC-MS in isolating and structurally verifying specific bioconjugates from a complex reaction mixture.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer collects high-resolution spectral data over a wide spectral range, allowing for the identification of the molecular components and structure of a sample. nih.gov

For this compound, the FT-IR spectrum provides a unique molecular fingerprint. The analysis reveals characteristic absorption bands corresponding to the specific vibrational modes of its functional groups. The spectrum is largely defined by the vibrations of the aromatic ring, the carbon-fluorine bond, and the carboxylate group.

Key vibrational bands for the precursor, 4-fluorobenzoic acid, have been well-documented. chemicalbook.com For this compound, the most significant change is observed in the carboxyl group region. The broad O-H stretching band around 3000 cm⁻¹ and the C=O stretching of the carboxylic acid at approximately 1700 cm⁻¹ are replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). These typically appear at approximately 1540-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| ~1610-1540 | C=O stretch (asymmetric) | Asymmetric stretching of the carboxylate (COO⁻) group. |

| ~1600, ~1500 | C=C stretch | Aromatic ring carbon-carbon stretching vibrations. |

| ~1450-1400 | C=O stretch (symmetric) | Symmetric stretching of the carboxylate (COO⁻) group. |

| ~1230-1220 | C-F stretch | Stretching vibration of the carbon-fluorine bond. |

| ~850 | C-H bend | Out-of-plane bending of aromatic C-H bonds, indicative of 1,4-disubstitution. |

Data are estimated based on characteristic functional group frequencies and spectra of similar compounds like 4-fluorobenzoic acid and sodium benzoate. chemicalbook.com

Attenuated Total Reflectance Infrared (ATR-IR)

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy which enables samples to be examined directly in the solid or liquid state without further preparation. usm.my ATR-IR spectroscopy is particularly advantageous for analyzing powdered solids like this compound, as it requires minimal sample preparation and ensures good contact between the sample and the IR beam via an internal reflection element (crystal). usm.mynfdi4chem.de

In this method, a beam of infrared light is passed through an ATR crystal with a high refractive index, creating an evanescent wave that extends beyond the surface of the crystal into the sample held in contact with it. usm.my The detector measures the attenuation of this wave, providing a spectrum that is typically very similar to a conventional FT-IR transmission spectrum. The resulting ATR-IR spectrum of this compound would display the same characteristic absorption bands detailed in the FT-IR section, making it a rapid and efficient method for quality control and structural verification.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive analytical method for determining the detailed atomic and molecular structure of a crystalline material.

Single-Crystal X-ray Diffraction for Complex Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for obtaining the precise three-dimensional structure of a molecule. springernature.com This method involves directing an X-ray beam onto a single, well-ordered crystal of the material. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, revealing the exact positions of each atom. nih.govnih.gov

For this compound, an SCXRD analysis would provide unambiguous data on:

Molecular Geometry: Precise bond lengths and angles for the entire molecule.

Crystal Packing: The arrangement of molecules within the unit cell, including intermolecular interactions like ionic bonding between the sodium cation and the carboxylate anion.

Coordination Environment: In complexes where this compound acts as a ligand, SCXRD elucidates the coordination geometry around the metal center. researchgate.net

The crystal structure of the parent compound, 4-fluorobenzoic acid, has been determined and is available in the Cambridge Structural Database (CCDC), showing a monoclinic crystal system. nih.gov An analysis of this compound would similarly yield specific crystallographic parameters.

Table 2: Representative Data from a Single-Crystal XRD Analysis

| Parameter | Description | Example Data Type |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The group of symmetry operations describing the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Degrees (°) |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Ångströms (Å) |

| Bond Angles | The angle formed between three connected atoms. | Degrees (°) |

This table represents the type of data obtained from an SCXRD experiment. Specific values for this compound require experimental determination.

Other Spectroscopic and Analytical Techniques

Additional spectroscopic methods provide further insight into the electronic structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. libretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. youtube.com For aromatic compounds like this compound, the primary absorptions are due to π → π* electronic transitions within the benzene (B151609) ring.

The spectrum of this compound in a suitable solvent (e.g., water or ethanol) is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the chromophoric benzoyl group and the auxochromic fluorine substituent. The analysis is governed by the Beer-Lambert Law, which relates absorbance to the concentration of the substance. libretexts.org This technique is often used for the quantitative determination of benzoates in various samples. wisdomlib.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Approx. λmax (nm) | Electronic Transition | Chromophore |

| ~220-230 | π → π | Benzene Ring (E-band) |

| ~270-280 | π → π | Benzene Ring (B-band) |

Data are estimated based on the UV-Vis spectra of benzoic acid and related substituted compounds.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. researchgate.net The method is element-selective and provides information on the oxidation state, coordination environment, and interatomic distances of the absorbing atom. researchgate.netresearchgate.net An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, at and near the absorption edge, is particularly sensitive to the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the absorbing atom. researchgate.netresearchgate.net

For instance, the Na K-edge XANES spectrum of sodium acetate (KCH₃CO₂) has been reported and can be considered a close analogue to this compound, given the similar sodium-carboxylate coordination. rsc.org The spectra of sodium compounds typically exhibit several characteristic features. rsc.org A pre-edge feature (Aⁱ) can be attributed to a 1s → 3d transition, while the main absorption edge (A) corresponds to the 1s → 4s transition. rsc.org Features at higher energies (B, Bⁱ, C, Cⁱ) are related to 1s → 4p transitions and multiple scattering resonances, which are sensitive to the arrangement of neighboring atoms. rsc.org

Based on published data for various sodium compounds, the expected positions of key features in the Na K-edge XANES spectrum of this compound are summarized in the table below. The precise positions and intensities of these features would be influenced by the specific coordination of the sodium ion by the carboxylate group and potentially the fluorine atom of the benzoate ligand.

| Compound | Feature A (eV) | Feature B (eV) | Feature C (eV) |

|---|---|---|---|

| K₂CO₃ | 3611.8 | 3615.5 | 3620.5 |

| KHCO₃ | 3611.8 | 3616.0 | 3621.0 |

| KCH₃CO₂ | 3611.7 | 3616.5 | 3621.8 |

| *this compound (Predicted) | ~3612 | ~3616 | ~3622 |

Predicted values are based on analogy with sodium acetate and other sodium salts.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the elements within the top 1-10 nm of a material's surface. xpsdatabase.net The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. The binding energy of these electrons is characteristic of the element and its chemical environment. thermofisher.com

For this compound, XPS analysis can distinguish the different chemical states of carbon, oxygen, and fluorine. Although a specific XPS spectrum for this compound was not found in the reviewed literature, the expected binding energies can be inferred from data on similar structures, such as fluorinated aromatic compounds and sodium salts of carboxylic acids. thermofisher.comresearchgate.netacs.org

The C 1s spectrum of this compound is expected to show multiple peaks corresponding to the different carbon environments:

C-C/C-H: Carbons in the aromatic ring not bonded to fluorine or the carboxylate group. This peak is typically used as a reference for charge correction and is often set to 284.8 eV or 285.0 eV. researchgate.netthermofisher.com

C-F: The carbon atom directly bonded to the highly electronegative fluorine atom. This bond causes a significant shift to a higher binding energy, typically in the range of 287-288 eV. researchgate.net

C-COO⁻: The carbon atom of the carboxylate group. This carbon is in a higher oxidation state and is expected to have a binding energy in the range of 288-289 eV.

The F 1s spectrum is expected to show a single, symmetric peak. thermofisher.com In fluorinated aromatic compounds, the F 1s binding energy is typically observed around 687-688 eV. researchgate.net The shifts in the F 1s peak between different organic fluorine environments are generally small. thermofisher.com

The O 1s spectrum should exhibit a single peak corresponding to the two equivalent oxygen atoms in the carboxylate group (COO⁻), expected around 532 eV. researchgate.net The Na 1s peak is anticipated to appear at approximately 1072 eV, consistent with other sodium salts like NaF and NaCl. researchgate.net

| Element & Core Level | Chemical Environment | Predicted Binding Energy (eV) | Reference/Supporting Data (eV) |

|---|---|---|---|

| C 1s | C-C / C-H | ~285.0 (Reference) | 284.8 - 285.0 researchgate.netthermofisher.com |

| C 1s | C-F | ~287.5 | C*-CF group at ~287.6 researchgate.net |

| C 1s | C-COO⁻ | ~288.5 | Carboxyl carbon in benzoates ~288-289 |

| F 1s | Ar-F | ~687.6 | F (1s) in tetrafluoro-benzene at 687.6 researchgate.net |

| O 1s | -COO⁻ | ~532.1 | Carboxyl oxygen at 532.1 researchgate.net |

| Na 1s | Na⁺ | ~1072.6 | Na-F at 1072.6 researchgate.net |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. lcms.cz The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution. thermofisher.com The GPC system consists of a column packed with porous gel particles. Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. thermofisher.com By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined, providing values such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Ð = Mw/Mn). researchgate.net

While no studies were found detailing the GPC analysis of polymers made directly from this compound, the technique is fundamental for characterizing polymers synthesized from structurally related monomers. For example, GPC is essential for analyzing highly fluorinated poly(arylene ether ketone)s (FPAEKs), which are high-performance polymers synthesized from fluorinated aromatic monomers. researchgate.net The analysis of such polymers demonstrates the utility of GPC in understanding how reaction conditions affect the molecular weight and polydispersity of the resulting material. researchgate.net

A typical GPC analysis would yield a chromatogram from which a molecular weight distribution plot can be derived. The data is often presented in a table format, correlating elution volume or time with the molecular weight of the polymer fractions.

| Elution Volume (mL) | Molecular Weight (g/mol) | Weight Fraction |

|---|---|---|

| 15.2 | 250,000 | 0.05 |

| 16.0 | 150,000 | 0.15 |

| 16.8 | 90,000 | 0.40 |

| 17.5 | 50,000 | 0.25 |

| 18.3 | 20,000 | 0.15 |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate components of a mixture. utoronto.ca It is frequently employed in synthetic chemistry to monitor the progress of a reaction by observing the consumption of starting materials and the appearance of products. beilstein-journals.org The separation is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (the eluent). utoronto.ca

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions (stationary phase, mobile phase, temperature). utoronto.caquora.com By spotting the reaction mixture alongside the starting material(s) on a TLC plate, one can qualitatively assess the reaction's progress. A complete reaction is often indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

In the context of this compound, TLC is a valuable tool for monitoring the synthesis of its parent acid, 4-fluorobenzoic acid, or its derivatives. For example, in the esterification of 4-fluorobenzoic acid, TLC can be used to track the conversion of the carboxylic acid to its corresponding ester. lcms.cz Due to the polar carboxylic acid group, 4-fluorobenzoic acid would have a lower Rf value on a polar stationary phase like silica gel compared to its less polar ester derivative. The sodium salt, being ionic and highly polar, would typically remain at the baseline (Rf ≈ 0) with common organic solvent systems.

The separation of various substituted benzoic acids has been demonstrated using TLC, with Rf values dependent on the nature and position of the substituent and the composition of the mobile phase. researchgate.netresearchgate.net

| Compound | Mobile Phase (0.10 M α-cyclodextrin) Rf |

|---|---|

| Benzoic acid | 0.66 |

| o-chlorobenzoic acid | 0.24 |

| p-chlorobenzoic acid | 0.59 |

| p-fluorobenzoic acid | 0.61 |

| o-bromobenzoic acid | 0.20 |

| m-bromobenzoic acid | 0.41 |

| p-bromobenzoic acid | 0.56 |

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Modeling

Quantum mechanical (QM) methods are based on the fundamental principles of quantum physics and are used to describe the electronic structure of atoms and molecules. These approaches are essential for understanding chemical bonding, reaction mechanisms, and molecular properties that arise from the distribution and energy of electrons.

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of many-body systems. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density. nih.govcmu.edu DFT is a popular choice for studying organic molecules because it offers a good balance between accuracy and computational cost. nih.gov

For the 4-fluorobenzoate (B1226621) anion, DFT calculations can elucidate its fundamental electronic properties and predict its chemical reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

DFT can also be used to compute various reactivity descriptors. nih.govlongdom.org For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). ekb.eg Fukui functions and Parr functions are local reactivity indices that can pinpoint the specific atoms within the molecule that are most likely to participate in a reaction by either donating or accepting electrons. nih.govsemanticscholar.org Studies on other substituted benzoic acids have successfully used DFT to calculate quantum chemical parameters that correlate well with experimental pKa values, demonstrating the predictive power of this approach for reactivity. semanticscholar.org

Table 1: Conceptual DFT-Calculated Parameters for 4-Fluorobenzoate Anion This table is illustrative and shows the types of data that would be generated from a DFT analysis.

| Parameter | Description | Potential Insight |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity | Provides information on the overall charge distribution. |

| Mulliken Atomic Charges | Calculated charge associated with each atom | Helps identify localized positive and negative centers. |

| Fukui Function (f+(r)) | Indicates susceptibility of a site to nucleophilic attack | Predicts the most likely sites for accepting an electron. |

| Fukui Function (f-(r)) | Indicates susceptibility of a site to electrophilic attack | Predicts the most likely sites for donating an electron. |

Ab initio molecular dynamics (AIMD) is a simulation technique where the forces acting on the atoms are calculated "from first principles" using electronic structure theory (like DFT) at each time step. acs.org This approach avoids the need for pre-parameterized force fields used in classical molecular dynamics, making it particularly useful for accurately modeling systems where chemical bonds can form or break, or where electronic polarization is significant. nih.gov

An AIMD simulation of Sodium 4-fluorobenzoate would typically involve placing one or more sodium ions and 4-fluorobenzoate anions in a simulation box filled with a specific number of explicit solvent molecules, such as water. The simulation would then track the positions and velocities of all atoms over time, providing a detailed picture of the dynamic interactions. This method is exceptionally powerful for studying the structure of hydration shells around the ions. nih.gov For the sodium cation and the carboxylate group of the anion, AIMD can determine precise coordination numbers, the geometry of the first and second solvation shells, and the residence time of water molecules around the ions. nih.govnih.gov Such simulations on aqueous salt solutions have been crucial for understanding the subtle differences in hydration structures that govern many chemical and biological processes. nih.gov

Wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer even higher accuracy than standard DFT for electronic structure calculations but are significantly more computationally expensive. They are often used as a benchmark for less demanding methods or for small, high-priority systems to obtain very precise energy and property data.

Table 2: Illustrative Data from an AIMD Simulation of this compound in Water This table is conceptual and represents typical outputs from an AIMD study.

| Parameter | Description | Potential Insight |

|---|---|---|

| Na+-Owater RDF | Radial Distribution Function for Na+ and water oxygen | Shows the distance and structure of hydration shells around the cation. |

| COO--Hwater RDF | Radial Distribution Function for carboxylate oxygen and water hydrogen | Reveals the hydrogen bonding structure around the anion. |

| Coordination Number | Average number of water molecules in the first hydration shell | Quantifies the immediate solvent environment of each ion. nih.gov |

| Water Residence Time | Average time a water molecule spends in the first hydration shell | Describes the lability of the solvent shell around the ions. |

Molecular Simulations and Modeling

While QM methods provide high accuracy for electronic properties, they are often limited to small systems and short timescales. Molecular simulations using classical mechanics allow for the study of much larger systems, providing insights into the collective behavior and dynamics of molecules.

Classical Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. Atoms are treated as spheres, and their interactions are described by a set of classical equations known as a force field. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves, providing a microscopic view of macroscopic properties.

For this compound, MD simulations can be used to study its behavior in solution at various concentrations. researchgate.net These simulations, which can include thousands of ions and solvent molecules, are ideal for investigating properties like ion diffusion, solution viscosity, and the formation of ion pairs or larger aggregates. rsc.org By analyzing the trajectories, one can calculate key structural and dynamic properties. For example, radial distribution functions (RDFs) can describe the average distance between different species (e.g., Na+ and 4-fluorobenzoate), indicating the extent of ion pairing. The mean-square displacement (MSD) of the ions can be used to calculate their self-diffusion coefficients, which is a measure of their mobility in the solution. MD simulations are also invaluable for understanding how the compound interacts with other materials, such as surfaces, polymers, or biological macromolecules. mdpi.comfrontiersin.org

Table 3: Potential Outputs from an MD Simulation of an Aqueous this compound Solution This table is conceptual and lists typical parameters that can be calculated from MD trajectories.

| Calculated Property | Description | Significance |

|---|---|---|

| Self-Diffusion Coefficient | A measure of the translational mobility of an ion in solution. | Relates to transport properties like conductivity. |

| Radial Distribution Function (g(r)) | The probability of finding a particle at a distance r from another particle. | Reveals solution structure, including ion pairing and solvation shells. |

| Radius of Gyration (for anion) | A measure of the spatial extent of the 4-fluorobenzoate anion. | Can indicate conformational changes, though minimal for this rigid ion. mdpi.com |

| Solution Viscosity | A measure of a fluid's resistance to flow. | Can be computed from simulations and compared with experimental data. |

Molecular Mechanics (MM) refers to the use of classical force fields to model molecular systems, as is done in MD simulations. While computationally efficient, MM cannot describe processes involving changes in electronic structure, such as chemical reactions. To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods were developed. nih.gov

The QM/MM approach partitions the system into two regions. nih.gov A small, critical part of the system, such as the active site of an enzyme or the reactants in a chemical transformation, is treated with a high-accuracy QM method. The rest of the system, including the bulk protein and solvent, is treated with a computationally cheaper MM force field. acs.org This strategy combines the accuracy of QM for the reactive center with the speed of MM for the environment, enabling the study of reactions in large, complex systems. nih.govacs.org

For this compound, a QM/MM simulation could be used to study its interaction with a biological target, such as an enzyme. For instance, if the 4-fluorobenzoate anion acts as an inhibitor, QM/MM could model its binding in the active site and elucidate the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. rsc.org It could also be used to investigate a potential chemical reaction involving the anion, such as its enzymatic transformation. In such a simulation, the 4-fluorobenzoate anion and key amino acid residues would constitute the QM region, allowing for the accurate modeling of bond breaking and formation, while the remainder of the protein and surrounding water would be the MM region. nih.gov

Table 4: Example of a QM/MM System Partition for an Enzymatic Reaction Involving 4-Fluorobenzoate This table provides an illustrative breakdown of a QM/MM simulation setup.

| System Component | Region | Description |

|---|---|---|

| 4-Fluorobenzoate Anion | QM | The substrate whose chemical transformation is being studied. |

| Key Amino Acid Residues | QM | Residues directly involved in catalysis (e.g., bond formation/breaking, proton transfer). |

| Cofactors/Metal Ions | QM | Any non-protein species directly participating in the reaction mechanism. |

| Rest of Protein | MM | The protein scaffold that provides the structural and electrostatic environment. |

| Solvent (Water) and Ions | MM | The bulk solvent and counterions that surround the protein. |

Solid-Liquid Equilibrium (SLE) data, which describes the solubility of a solid compound in a liquid solvent at different temperatures, is critical for the design and optimization of industrial processes like crystallization, purification, and formulation. researchgate.net Thermodynamic models are used to correlate and predict SLE behavior, reducing the need for extensive experimentation.

Commonly used models for this purpose include activity coefficient models like the Non-Random Two-Liquid (NRTL) and the Universal Quasi-Chemical (UNIQUAC) models. nih.govopenchemicalengineeringjournal.com These models describe the non-ideal behavior of liquid mixtures. The solubility of a compound like this compound in a given solvent can be calculated using an equation that relates solubility to the melting properties of the solute (melting temperature and enthalpy of fusion) and the activity coefficient of the solute in the solution. openchemicalengineeringjournal.com

To apply these models, experimental solubility data for this compound would be measured in various solvents across a range of temperatures. These data are then used to regress the binary interaction parameters specific to the solute-solvent pairs for the chosen model (e.g., NRTL). openchemicalengineeringjournal.com Once these parameters are determined, the model can be used to reliably predict the solubility at temperatures or in solvent mixtures that were not experimentally tested. scielo.br Such models are invaluable tools in chemical engineering for process development. researchgate.net

Table 5: Representative Experimental Data for Solid-Liquid Equilibrium Modeling of this compound in a Solvent This table is an example of the type of experimental data required to fit thermodynamic models like NRTL or UNIQUAC.

| Temperature (K) | Mole Fraction Solubility (x) |

|---|---|

| 283.15 | 0.052 |

| 293.15 | 0.075 |

| 303.15 | 0.103 |

| 313.15 | 0.138 |

Advanced Electronic Structure Analyses

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure and properties of molecules at a fundamental level. For this compound, these methods offer insights into its reactivity, intermolecular interactions, and potential as a pharmacophore. The analyses described below are based on computational studies of 4-fluorobenzoic acid, which serves as a close proxy for the electronic behavior of the 4-fluorobenzoate anion.

HOMO-LUMO Orbital Analysis and Band Gap Energy

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity ajchem-a.com.

In computational studies of aromatic carboxylic acids, these energy values are calculated using methods like Density Functional Theory (DFT). For molecules containing a 4-fluorophenyl moiety, the HOMO is typically distributed over the phenyl ring and the carboxylate group, while the LUMO is also localized on the aromatic system. The presence of the electron-withdrawing fluorine atom and the carboxylate group influences the energy levels of these orbitals.

Calculations on structurally related aromatic compounds provide insight into the expected values for 4-fluorobenzoate. For instance, a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole calculated the HOMO energy to be -6.5743 eV and the LUMO energy to be -2.0928 eV, resulting in an energy gap of 4.4815 eV ajchem-a.com. Another study on 4-(carboxyamino)-benzoic acid found HOMO and LUMO energies of -6.82 eV and -1.82 eV, respectively, with a gap of 5.0 eV actascientific.com. These findings suggest that 4-fluorobenzoate would possess a relatively large energy gap, indicating good kinetic stability ajchem-a.com.

Interactive Data Table: Frontier Molecular Orbital Energies of Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (ΔE) (eV) |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | -6.5743 | -2.0928 | 4.4815 |

| 4-(carboxyamino)-benzoic acid actascientific.com | -6.82 | -1.82 | 5.00 |

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule libretexts.org. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how molecules interact with each other, including drug-receptor interactions actascientific.comlibretexts.orgyoutube.com.

In an ESP map, different electrostatic potential values are represented by a color spectrum. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. Regions of positive potential, prone to nucleophilic attack, are colored blue actascientific.comyoutube.com. Green and yellow areas represent regions of near-zero or neutral potential youtube.com.

For the 4-fluorobenzoate anion, the ESP map would show the most negative potential (deep red) concentrated around the oxygen atoms of the carboxylate group, due to their high electronegativity and the delocalized negative charge. The fluorine atom, also being highly electronegative, would create another region of negative potential on the aromatic ring. Conversely, the hydrogen atoms on the phenyl ring would exhibit a positive potential (blue or greenish-blue), indicating they are electron-deficient. Such maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state or in solution walisongo.ac.id.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

Reduced Density Gradient (RDG) Analysis

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, used to identify and visualize non-covalent interactions (NCIs) chemtools.orgresearchgate.netnih.gov. When plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ), the RDG reveals different types of interactions researchgate.netgithub.io.

The visualization, often called an NCI plot, shows isosurfaces in three-dimensional space, which are color-coded to distinguish the nature of the interactions chemtools.orgresearchgate.net:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds. These correspond to spikes at large negative values of sign(λ₂)ρ.

Green isosurfaces represent weak, attractive van der Waals interactions. These appear as RDG spikes near sign(λ₂)ρ = 0.

Red isosurfaces signify repulsive, non-bonding interactions, such as steric clashes. These are found at positive values of sign(λ₂)ρ.

For this compound, an RDG analysis of its crystal structure would visualize the hydrogen bonds between the carboxylate groups of adjacent anions and the weaker van der Waals interactions, such as π-π stacking between the aromatic rings.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin wikipedia.org. It provides a chemically intuitive picture of electron pairing and localization in a molecule wikipedia.orgcam.ac.ukjussieu.fr. ELF values range from 0 to 1. High ELF values (approaching 1) correspond to regions with highly localized electrons, such as covalent bonds, lone pairs, and atomic cores. Low ELF values indicate regions of electron delocalization jussieu.fr.

An ELF analysis of the 4-fluorobenzoate anion would clearly distinguish between the core and valence electrons wikipedia.org. It would show high localization in the regions of the C-C, C-H, C-F, and C=O covalent bonds. Furthermore, distinct basins of high localization would be visible corresponding to the lone pairs on the oxygen and fluorine atoms, providing a faithful visualization that aligns with Lewis structures and VSEPR theory wikipedia.orgjussieu.fr.

In Silico Drug Evaluation

In silico computational methods are essential in modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before its synthesis, thereby reducing costs and time dergipark.org.tr. These predictions are often based on physicochemical properties and comparisons to databases of known drugs. Web-based tools like SwissADME provide rapid evaluation of a compound's drug-likeness and pharmacokinetic profile nih.govnih.govxisdxjxsu.asia.

For 4-fluorobenzoic acid (as a model for the salt), in silico analysis can predict key parameters related to its potential as a drug candidate. This includes adherence to guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors nih.gov.

A predictive analysis for 4-fluorobenzoic acid using the SwissADME tool highlights its favorable drug-like properties nih.govnih.gov. It has a low molecular weight, a suitable lipophilicity value (XLOGP3), and an appropriate number of hydrogen bond donors and acceptors. The "Bioavailability Radar" provides a quick visual assessment, showing that the molecule falls within the optimal ranges for size, polarity, lipophilicity, solubility, saturation, and flexibility for oral bioavailability nih.govxisdxjxsu.asia. The BOILED-Egg model, another feature, predicts high gastrointestinal absorption and an inability to cross the blood-brain barrier xisdxjxsu.asia.

Interactive Data Table: Predicted In Silico Properties for 4-Fluorobenzoic Acid

| Property | Predicted Value | Acceptable Range/Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 140.11 g/mol | < 500 g/mol (Lipinski's Rule) |

| Lipophilicity (XLOGP3) | 1.63 | < 5 (Lipinski's Rule) |

| Water Solubility (LogS) | -1.97 | Soluble |

| Topological Polar Surface Area (TPSA) | 37.30 Ų | < 140 Ų (Good oral bioavailability) |

| Pharmacokinetics | ||

| GI Absorption | High | Favorable for oral administration |

| BBB Permeant | No | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | High probability of being an oral drug |

| Bioavailability Score | 0.55 | Indicates good absorption and distribution properties |

Data generated using SwissADME web tool as a predictive model.

Mechanistic Investigations in Organic and Biochemical Systems

Enzymatic Dehalogenation Mechanisms of Fluorobenzoates

The microbial degradation of halogenated aromatic compounds, including 4-fluorobenzoate (B1226621), is a subject of significant scientific interest due to their widespread presence as environmental pollutants. Microorganisms have evolved diverse and complex enzymatic strategies to cleave the highly stable carbon-fluorine (C-F) bond, a critical step in the mineralization of these compounds. The following sections detail the primary mechanistic pathways identified in the enzymatic dehalogenation of 4-fluorobenzoate.

In anoxic environments, certain bacteria employ oxygen-independent mechanisms for the defluorination of aromatic rings. A notable example is the ATP-dependent reductive dehalogenation of 4-fluorobenzoyl-coenzyme A (4-F-BzCoA) by the class I benzoyl-CoA reductase (BCR). nih.gov This enzyme, found in the denitrifying bacterium Thauera aromatica, catalyzes the conversion of 4-F-BzCoA to benzoyl-coenzyme A (BzCoA) and hydrogen fluoride (B91410) (HF). nih.gov

The reaction is a crucial step in the complete anaerobic degradation of 4-fluorobenzoate to carbon dioxide and HF. nih.gov The process is initiated by the activation of 4-fluorobenzoate to its CoA ester, which then undergoes reductive C-F bond cleavage. nih.gov This enzymatic reaction represents a biological equivalent of a Birch reduction, a powerful reaction in organic chemistry used to dearomatize aromatic rings. researchgate.net The ATP-dependence of the reaction underscores the energy investment required to overcome the high activation energy for cleaving the stable aryl C-F bond. nih.govresearchgate.net The proposed mechanism involves a two-step dearomatization followed by the elimination of the halide. eurjchem.com

Table 1: Key Features of Oxygen-Independent Dehalogenation of 4-Fluorobenzoyl-CoA

| Feature | Description |

| Enzyme | Benzoyl-CoA Reductase (BCR), Class I |

| Organism Example | Thauera aromatica |

| Substrate | 4-Fluorobenzoyl-CoA |

| Product | Benzoyl-CoA, HF |

| Cofactor/Energy Source | ATP, a strong reductant (e.g., Ti(III) citrate (B86180) in vitro) |

| Environment | Anoxic/Anaerobic |

Hydrolytic dehalogenation is another significant pathway for the removal of halogens from aromatic rings. In this mechanism, a halogen substituent is replaced by a hydroxyl group derived from water. cfmot.de While this pathway is well-documented for chlorobenzoates, its applicability to 4-fluorobenzoate is dependent on the specific enzymatic machinery of the microorganism. cfmot.descilit.comnih.gov

For instance, some bacteria that readily dehalogenate 4-chlorobenzoate (B1228818) are unable to process 4-fluorobenzoate, highlighting the high substrate specificity of the dehalogenating enzymes. cfmot.denih.gov However, anaerobic degradation of 4-fluorobenzoate to 4-hydroxybenzoate (B8730719) has been observed in organisms such as Aureobacterium sp. scbt.com This transformation proceeds through a CoA-activated intermediate, 4-fluorobenzoyl-CoA, which is then hydrolytically dehalogenated to 4-hydroxybenzoyl-CoA. scbt.com The latter is a common intermediate in the anaerobic metabolism of aromatic compounds. jk-sci.com

Activation of the carboxyl group with ATP and coenzyme A to form the corresponding thioester.

Hydrolytic dehalogenation of the CoA-thioester.

Thioesterase-mediated hydrolysis to release 4-hydroxybenzoate and CoA. scilit.com

Under aerobic conditions, the initial attack on the 4-fluorobenzoate molecule often involves dioxygenase enzymes. scbt.com These enzymes incorporate one or both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. The aerobic metabolism of 4-fluorobenzoate in several bacterial strains, including Pseudomonas sp. and Alcaligenes sp., proceeds via the formation of 4-fluorocatechol (B1207897) as a key intermediate. scbt.comliv.ac.ukresearchgate.net

This transformation is typically catalyzed by a benzoate (B1203000) dioxygenase, which converts 4-fluorobenzoate into a dihydrodiol intermediate, followed by the action of a dehydrogenase to yield 4-fluorocatechol. liv.ac.uk The resulting 4-fluorocatechol is then a substrate for ring fission, which is most commonly achieved through an ortho-cleavage mechanism catalyzed by a catechol 1,2-dioxygenase. liv.ac.ukorgsyn.org This intradiol cleavage occurs between the two hydroxyl groups of the catechol ring, yielding 3-fluoro-cis,cis-muconate (B1243151). liv.ac.uk

The metabolic cascade following the formation of 3-fluoro-cis,cis-muconate involves a series of specialized enzymes that process the fluorinated intermediates.

Catechol 1,2-Dioxygenase: This non-heme iron(III) enzyme is pivotal in the ortho-cleavage pathway. orgsyn.org It catalyzes the oxidative cleavage of the aromatic ring of catechols, including 4-fluorocatechol, to produce muconic acid derivatives. liv.ac.ukorgsyn.orgmdpi.com The activity of this enzyme is a rate-limiting step in the degradation of many aromatic pollutants. houstonmethodist.org

Muconate Cycloisomerase: The 3-fluoro-cis,cis-muconate produced by catechol 1,2-dioxygenase is subsequently acted upon by muconate cycloisomerase. This enzyme catalyzes the cycloisomerization of the muconate derivative to form (+)-4-fluoromuconolactone. Interestingly, in the case of fluorinated substrates, this enzyme primarily facilitates cycloisomerization without concomitant dehalogenation, a feature that distinguishes it from its action on chloro- and bromo-substituted muconates.

Dienelactone Hydrolases: The involvement of dienelactone hydrolases in the degradation of 4-fluorobenzoate is indicated by their induction in various bacterial strains during growth on this substrate. These enzymes are believed to participate in the conversion of 4-fluoromuconolactone (B156933). While 4-fluoromuconolactone can undergo slow, spontaneous decomposition, enzymatic conversion is considered the primary metabolic route. Dienelactone hydrolases are classified into different types based on their substrate specificities for cis- or trans-dienelactones.

The identification and characterization of metabolic intermediates are crucial for elucidating the complete degradation pathway of 4-fluorobenzoate. A significant intermediate that has been isolated and unambiguously identified is (+)-4-fluoromuconolactone.

This compound is the sole major product of the enzymatic conversion of 3-fluoro-cis,cis-muconate by muconate cycloisomerases from various bacterial strains. At neutral pH, 4-fluoromuconolactone is unstable and undergoes spontaneous decomposition, primarily to maleylacetate, which can then be decarboxylated to cis-acetylacrylate. However, the rate of these spontaneous reactions is slow, suggesting that in vivo, an enzymatic process is responsible for the further metabolism of 4-fluoromuconolactone. The formation of dienelactones through HF elimination from 4-fluoromuconolactone is considered a negligible side reaction.

Table 2: Summary of Key Enzymes and Intermediates in Aerobic 4-Fluorobenzoate Degradation

| Step | Enzyme | Substrate | Product(s) |

| 1. Dioxygenation & Dehydrogenation | Benzoate Dioxygenase, Dihydrodiol Dehydrogenase | 4-Fluorobenzoate | 4-Fluorocatechol |

| 2. Intradiol Ring Fission | Catechol 1,2-Dioxygenase | 4-Fluorocatechol | 3-Fluoro-cis,cis-muconate |

| 3. Cycloisomerization | Muconate Cycloisomerase | 3-Fluoro-cis,cis-muconate | (+)-4-Fluoromuconolactone |

| 4. Lactone Conversion | Dienelactone Hydrolase (putative) | (+)-4-Fluoromuconolactone | Maleylacetate and other intermediates |

Catalytic Organic Reaction Mechanisms

While sodium 4-fluorobenzoate is not typically employed as a catalyst itself in organic synthesis, its corresponding acid, 4-fluorobenzoic acid, and its derivatives serve as important precursors and building blocks in various catalytic and synthetic processes. The 4-fluorobenzoyl moiety is a valuable functional group in medicinal chemistry and materials science, and its introduction often relies on precursors derived from 4-fluorobenzoic acid.

A significant application of 4-fluorobenzoate derivatives is in the synthesis of radiolabeled compounds for positron emission tomography (PET). For example, N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a widely used prosthetic group for the ¹⁸F-labeling of biomolecules such as proteins and peptides. The synthesis of [¹⁸F]SFB often starts from a precursor like ethyl 4-(trimethylammonium triflate)benzoate, which is first radiofluorinated to ethyl 4-[¹⁸F]fluorobenzoate. Saponification yields the 4-[¹⁸F]fluorobenzoate salt, which is then activated for conjugation.

Furthermore, the electronic properties of the fluorine atom can influence the reactivity and selectivity of catalytic reactions. Fluorinated ligands, for instance, are utilized in homogeneous catalysis to modulate the properties of metal complexes. The synthesis of such ligands can involve precursors derived from 4-fluorobenzoic acid. These ligands can enhance the efficiency of important transformations like cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and hydroformylation. nih.gov The electron-withdrawing nature of the fluorine atom can impact the electronic environment of the metal center, thereby affecting the catalytic cycle.

In the context of supramolecular chemistry, 4-fluorobenzoic acid has been used in the synthesis of co-crystals, where it can form specific intermolecular interactions, such as hydrogen bonds, with other molecules. scilit.com While not a catalytic application in the traditional sense, the principles of molecular recognition and self-assembly involved are fundamental to the design of more complex catalytic systems.

Upon extensive and targeted research, it has been determined that there is a significant lack of published scientific literature directly implicating This compound in the mechanistic investigations of Nickel-Catalyzed Carbosulfenylation of Alkenes and the Mechanistic Pathways in the Multicomponent Synthesis of Imidazo[1,2-a]pyridines as specified in the requested article outline.

While a direct connection was identified for "Iron-Catalyzed Azidation of C(sp3)-H Bonds" through the study of a related ester, "isopentyl 4-fluorobenzoate," similar evidence is absent for the other two mechanistic subsections. The strict constraint to focus the article solely on this compound and to adhere to the provided outline cannot be fulfilled without this crucial information.

Therefore, it is not possible to generate a scientifically accurate and comprehensive article that meets all the requirements of the prompt. The available research data does not support the creation of content for sections 5.2.2 and 5.2.3 as they relate to this compound.

Biotransformation and Environmental Degradation Studies

Microbial Degradation Pathways of 4-Fluorobenzoate (B1226621)

The microbial breakdown of 4-fluorobenzoate proceeds through distinct pathways depending on the metabolic capabilities of the microorganisms and the prevailing redox conditions. Both aerobic and anaerobic mechanisms have been extensively studied, revealing the versatility of bacteria in dehalogenating and mineralizing this fluorinated aromatic compound.

Under aerobic conditions, the initial step in the degradation of 4-fluorobenzoate typically involves an oxygen-dependent ring cleavage ethz.ch. This process is catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol derivative. Specifically, 4-fluorobenzoate is converted to 4-fluorocatechol (B1207897) nih.govasm.org.